5-(Acetamidomethyl)thiophene-2-carboxylic acid
Overview
Description
5-(Acetamidomethyl)thiophene-2-carboxylic acid is a chemical compound with the molecular weight of 199.23 . It is a powder in physical form .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C8H9NO3S/c1-5(10)9-4-6-2-3-7(13-6)8(11)12/h2-3H,4H2,1H3,(H,9,10)(H,11,12)
. Chemical Reactions Analysis
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 199.23 .Scientific Research Applications
Synthesis and Biological Evaluation
5-(Acetamidomethyl)thiophene-2-carboxylic acid and its derivatives have been explored for their potential in various biological applications. For instance, Radwan et al. (2009) demonstrated the use of 5-substituted benzo[b]thiophene derivatives, including those related to this compound, as potent anti-inflammatory agents (Radwan, Shehab, & El-Shenawy, 2009).
Synthesis of Arotinolol Hydrochloride
In the pharmaceutical industry, derivatives of this compound have been utilized in complex syntheses. For example, Hongbin et al. (2011) described the use of 5-acetylthiophene-2-carboxylic acid, a closely related compound, in the multi-step synthesis of arotinolol hydrochloride, showcasing the versatility of thiophene derivatives in drug synthesis (Hongbin, Hui, Dan, & Qinggang, 2011).
Anticancer Activity
Thiophene derivatives have been investigated for their anticancer properties. Atta and Abdel-Latif (2021) synthesized new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, demonstrating their potential in vitro cytotoxicity against various cancer cell lines. This research highlights the significance of thiophene-based compounds, like this compound, in the development of novel anticancer therapies (Atta & Abdel-Latif, 2021).
Mercuration and Structural Characterization
Popović et al. (2000) studied the mercuration of thiophene-2-carboxylic acid and its derivatives, including analysis of their molecular structures using various spectroscopic techniques. This research is essential for understanding the chemical behavior of thiophene derivatives in different reactions and environments (Popović, Soldin, Plavec, & Vikić-Topić, 2000).
Liquid-Crystalline Complexes
Thiophene derivatives are also used in the field of materials science. Tso et al. (1998) described the synthesis of novel supramolecular liquid-crystalline complexes derived from thiophene-carboxylic acids, illustrating the applicability of these compounds in creating advanced materials with unique properties (Tso, Wang, Wu, & Lin, 1998).
Mechanism of Action
While the specific mechanism of action for 5-(Acetamidomethyl)thiophene-2-carboxylic acid is not mentioned in the search results, thiophene-based analogs are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(acetamidomethyl)thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-5(10)9-4-6-2-3-7(13-6)8(11)12/h2-3H,4H2,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUOJWXMVIBWAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201218113 | |
Record name | 2-Thiophenecarboxylic acid, 5-[(acetylamino)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201218113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114822-83-1 | |
Record name | 2-Thiophenecarboxylic acid, 5-[(acetylamino)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1114822-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenecarboxylic acid, 5-[(acetylamino)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201218113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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